molecular formula C13H14N2O B13154552 5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13154552
M. Wt: 214.26 g/mol
InChI Key: XDMBCXXCFJZADX-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C₁₃H₁₄N₂O. This compound is part of the pyridinone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinone derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced pyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-Amino-1-benzyl-1,2-dihydropyridin-2-one
  • 5-Amino-4-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-1-(4-chlorobenzyl)-1,2-dihydropyridin-2-one

Uniqueness: 5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-one is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical properties These substituents influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-amino-1-benzyl-4-methylpyridin-2-one

InChI

InChI=1S/C13H14N2O/c1-10-7-13(16)15(9-12(10)14)8-11-5-3-2-4-6-11/h2-7,9H,8,14H2,1H3

InChI Key

XDMBCXXCFJZADX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC2=CC=CC=C2

Origin of Product

United States

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